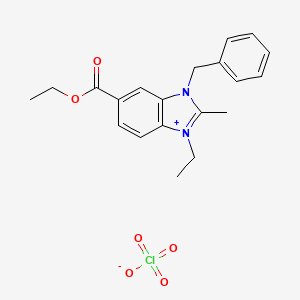![molecular formula C31H26N2O4S B5011985 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that lead to the production of cytokines, which play a key role in the immune response. By inhibiting TYK2, this compound reduces the production of cytokines, thereby reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of several cytokines, including interleukin-12, interleukin-23, and interferon-alpha. This reduction in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide is its selectivity for TYK2. This compound has been shown to have minimal off-target effects, which reduces the risk of side effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several potential future directions for the development of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide. One area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another potential application is the use of this compound for the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide involves several steps, including the reaction of 2-naphthylamine with benzoyl chloride, followed by the reaction of the resulting benzamide with benzylamine and 4-methoxybenzenesulfonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. This inhibition leads to a reduction in the production of cytokines, which are responsible for the inflammation associated with autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4S/c1-37-27-17-19-28(20-18-27)38(35,36)33(22-23-9-3-2-4-10-23)30-14-8-7-13-29(30)31(34)32-26-16-15-24-11-5-6-12-25(24)21-26/h2-21H,22H2,1H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRYOWOHTWCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-adamantyl[(3-chlorobenzoyl)amino]acetate](/img/structure/B5011903.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011912.png)

![3-allyl-5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
